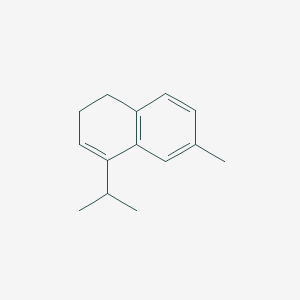
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene is an organic compound with the molecular formula C₁₄H₁₈ It is a derivative of naphthalene, characterized by the presence of a methyl group and an isopropyl group attached to the naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 6-methyl-4-(1-methylethyl)naphthalene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: More saturated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
Aplicaciones Científicas De Investigación
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-dihydro-6-methyl-4-(1-methylethyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dihydro-4-methylnaphthalene
- 1,2,3,4-Tetrahydro-1,6-dimethyl-4-(1-methylethyl)naphthalene
- 1,6-Dimethyl-4-(1-methylethyl)naphthalene
Uniqueness
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C14H18 |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
6-methyl-4-propan-2-yl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C14H18/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h6-10H,4-5H2,1-3H3 |
Clave InChI |
NDOXFIGWVWSMPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC=C2C(C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


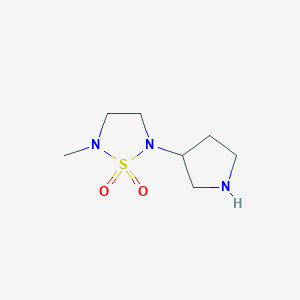
![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)

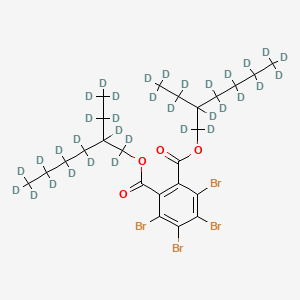
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)
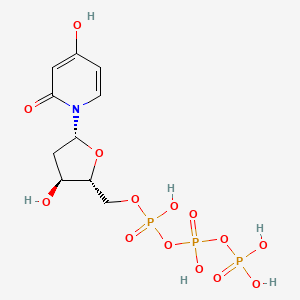
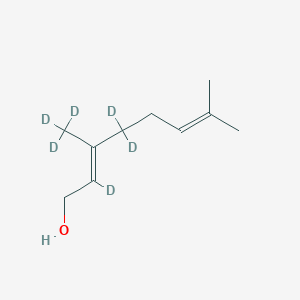
![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)
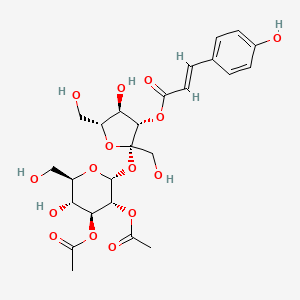
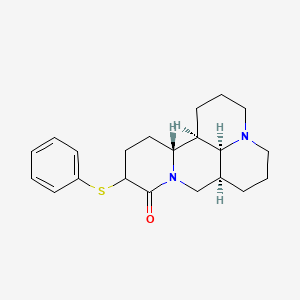
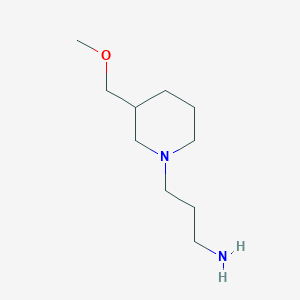
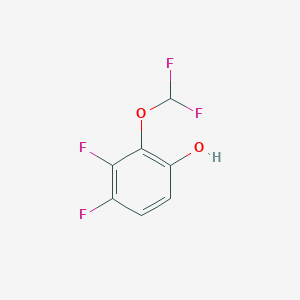
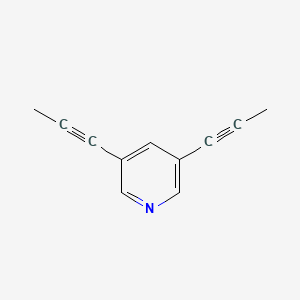
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)
